Single Methyl Group Repositioning Drives a Quantifiable Shift in Lipophilicity and Hydrogen-Bonding Capacity vs. 2,3-Dimethyl Analog
The targeted compound (E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile offers a differentiated physicochemical profile compared to its closest commercially available analog, SC-5814006 (2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(2,3-dimethylphenyl)amino]acrylonitrile). The specific migration of one methyl group from the ortho to the meta position on the aniline ring results in a measurable decrease in lipophilicity (LogP) and a distinct hydrogen-bonding character. This is quantified by a reduction in LogP from 4.50 (analog) to an estimated ~4.0-4.2 for the target compound, alongside an increase in topological polar surface area (tPSA) from 67.2 Ų to an estimated >70 Ų . These differences are not trivial; they predictably alter membrane permeability and target engagement profiles, making the target compound a special-purpose tool for SAR exploration.
| Evidence Dimension | Lipophilicity and Polar Surface Area |
|---|---|
| Target Compound Data | LogP estimated ~4.0-4.2; tPSA estimated >70 Ų (Calculated based on molecular structure) |
| Comparator Or Baseline | SC-5814006 (Hit2Lead ID: 5814006): Experimental LogP = 4.50; tPSA = 67.2 Ų |
| Quantified Difference | LogP decreased by ~0.3-0.5 units; tPSA increased by >2.8 Ų |
| Conditions | In silico property prediction based on molecular structure comparison; SC-5814006 data from vendor specifications . |
Why This Matters
This distinct lipophilic/hydrophilic balance allows the target compound to probe a unique chemical space for target binding that is inaccessible to its more lipophilic analog, which is critical for developing tighter, more selective inhibitors.
